molecular formula C8H4Cl2F5O2P B12634347 1-(Pentafluorophenyl)ethyl phosphorodichloridate CAS No. 921624-84-2

1-(Pentafluorophenyl)ethyl phosphorodichloridate

Katalognummer: B12634347
CAS-Nummer: 921624-84-2
Molekulargewicht: 328.98 g/mol
InChI-Schlüssel: YNZYIIKMISOYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentafluorophenyl)ethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to an ethyl phosphorodichloridate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)ethyl phosphorodichloridate can be synthesized through the reaction of pentafluorophenyl ethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C}_6\text{F}_5\text{CH}_2\text{CH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{CH}_2\text{OP(O)Cl}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment with continuous monitoring of temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pentafluorophenyl)ethyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding phosphoric acid derivative and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Bases like pyridine or triethylamine

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as phosphoramidates, phosphorothioates, and phosphorates can be formed.

    Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid

Wissenschaftliche Forschungsanwendungen

1-(Pentafluorophenyl)ethyl phosphorodichloridate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing phosphorodichloridate groups into organic molecules, facilitating the synthesis of various organophosphorus compounds.

    Pharmaceuticals: Potential use in the development of novel drugs due to its ability to modify biological molecules.

    Materials Science: Utilized in the preparation of advanced materials with unique properties, such as flame retardants and plasticizers.

    Biological Research: Employed in the study of enzyme mechanisms and protein modifications.

Wirkmechanismus

The mechanism of action of 1-(Pentafluorophenyl)ethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl dichlorophosphate
  • Phenyl dichlorophosphate
  • Methyl dichlorophosphate

Comparison: 1-(Pentafluorophenyl)ethyl phosphorodichloridate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s stability and resistance to hydrolysis, making it suitable for a wider range of applications.

Eigenschaften

CAS-Nummer

921624-84-2

Molekularformel

C8H4Cl2F5O2P

Molekulargewicht

328.98 g/mol

IUPAC-Name

1-(1-dichlorophosphoryloxyethyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8H4Cl2F5O2P/c1-2(17-18(9,10)16)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H3

InChI-Schlüssel

YNZYIIKMISOYJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.